molecular formula C21H19ClN2O2 B2957793 1-[(4-chlorophenyl)methyl]-N-(2-ethylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 946355-06-2

1-[(4-chlorophenyl)methyl]-N-(2-ethylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No.: B2957793
CAS No.: 946355-06-2
M. Wt: 366.85
InChI Key: DCSMRBIDHGWWIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(4-chlorophenyl)methyl]-N-(2-ethylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (CAS 946355-06-2) is a small molecule organic compound with the molecular formula C21H19ClN2O2 and an average molecular mass of 366.84 g/mol . This chemical belongs to the dihydropyridine carboxamide class, a group known for its diverse biological activities and relevance in medicinal chemistry research. While the specific biological profile and mechanism of action for this analog are areas of active investigation, its core structure serves as a valuable scaffold in the design and synthesis of novel compounds for pharmacological screening . Researchers utilize this and related molecules as key intermediates in developing potential therapeutic agents, often exploring their interactions with various enzyme systems. The compound is supplied with a guaranteed purity of 90% or higher, as determined by standard analytical methods. This product is intended for Research Use Only and is not approved for diagnostic, therapeutic, or personal use of any kind. Researchers should consult the safety data sheet (SDS) and conduct all necessary safety assessments prior to handling.

Properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-N-(2-ethylphenyl)-2-oxopyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN2O2/c1-2-16-6-3-4-8-19(16)23-20(25)18-7-5-13-24(21(18)26)14-15-9-11-17(22)12-10-15/h3-13H,2,14H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCSMRBIDHGWWIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)C2=CC=CN(C2=O)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[(4-chlorophenyl)methyl]-N-(2-ethylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-chlorobenzylamine with 2-ethylbenzaldehyde, followed by cyclization and subsequent functional group modifications. Industrial production methods may involve optimized reaction conditions such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its reduced forms.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where the chlorine atom is replaced by other nucleophiles. Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts. Major products formed from these reactions depend on the type of reaction and the reagents used.

Scientific Research Applications

1-[(4-chlorophenyl)methyl]-N-(2-ethylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide has been studied for various scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and the development of new chemical entities.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Substituent Analysis and Electronic Effects

Key structural variations among analogues include substitutions on the benzyl group (position 1) and the carboxamide-linked aryl group (position 3). These modifications alter electron density, polarity, and steric bulk:

Compound Name R1 (Benzyl Substituent) R2 (Carboxamide Substituent) Molecular Weight (g/mol) Notable Properties
Target Compound 4-chlorophenylmethyl 2-ethylphenyl ~398.87 Moderate lipophilicity due to Cl and ethyl groups.
1-[(3-Fluorophenyl)methyl]-N-(4-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide 3-fluorophenylmethyl 4-methoxyphenyl ~382.37 Increased polarity from -OCH₃; potential for enhanced solubility.
N-(4-Acetylphenyl)-1-(2-chloro-6-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide 2-chloro-6-fluorobenzyl 4-acetylphenyl ~443.87 High polarity due to acetyl; possible metabolic instability.
1-(benzyloxy)-N-(4-butylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide benzyloxy 4-butylphenyl ~406.47 Increased hydrophobicity from butyl chain.
1-[(4-methylphenyl)methyl]-2-oxo-N-(pyridin-3-yl)-1,2-dihydropyridine-3-carboxamide 4-methylphenylmethyl pyridin-3-yl ~363.42 Enhanced π-stacking potential from pyridine.
1-[(3,4-dichlorophenyl)methyl]-N-[(methylcarbamothioyl)amino]-2-oxo-1,2-dihydropyridine-3-carboxamide 3,4-dichlorophenylmethyl methylcarbamothioylamino ~473.32 Thioamide group may improve metal-binding or hydrogen bonding.

Key Observations :

  • Electron-Withdrawing Groups (Cl, F) : The target compound’s 4-chlorophenylmethyl group enhances lipophilicity and may stabilize the molecule via halogen bonding, similar to the 3,4-dichlorophenyl analogue .
  • Polar Substituents (-OCH₃, acetyl) : The 4-methoxyphenyl () and 4-acetylphenyl () groups increase solubility but reduce membrane permeability compared to the target compound’s 2-ethylphenyl.

Crystallographic and Conformational Insights

  • Planarity and π-Conjugation : highlights that substituents influence molecular planarity. The dihedral angle between aromatic rings in N-(3-Bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is 8.38°, favoring extended π-conjugation . The target compound’s 4-chlorophenylmethyl and 2-ethylphenyl groups likely adopt a similar planar conformation, optimizing electronic delocalization.
  • Hydrogen Bonding : Intra- and intermolecular N–H⋯O bonds in create centrosymmetric dimers, a feature likely shared by the target compound due to its amide backbone. The 2-ethylphenyl group may slightly disrupt packing efficiency compared to smaller substituents like -OCH₃ .

Biological Activity

The compound 1-[(4-chlorophenyl)methyl]-N-(2-ethylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a member of the dihydropyridine family, which has garnered attention for its diverse biological activities. This article reviews its pharmacological properties, including antibacterial, enzyme inhibition, and potential therapeutic applications based on recent research findings.

Chemical Structure

The molecular formula of the compound is C32H40ClN5O2C_{32}H_{40}ClN_{5}O_{2} with a molecular weight of approximately 594.2 g/mol. The structure includes a dihydropyridine core, which is known for its role in various biological activities.

Antibacterial Activity

Recent studies have demonstrated that compounds with similar structures exhibit significant antibacterial properties. For instance, derivatives of dihydropyridine have shown moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis . The mechanism of action often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Enzyme Inhibition

  • Acetylcholinesterase Inhibition : Compounds in this class have been evaluated for their potential as acetylcholinesterase (AChE) inhibitors. A study reported several derivatives with IC50 values ranging from 0.63 µM to 6.28 µM, indicating strong inhibition compared to standard reference compounds . This suggests potential applications in treating neurodegenerative diseases like Alzheimer’s.
  • Urease Inhibition : Another significant activity observed is urease inhibition, which is crucial in managing conditions like urinary tract infections and certain types of kidney stones. The synthesized derivatives showed promising results with IC50 values indicating high efficacy .

Case Study 1: Antibacterial Screening

In a comprehensive study on synthesized dihydropyridine derivatives, compounds were tested against five bacterial strains. The most active derivatives exhibited IC50 values significantly lower than the reference standard thiourea (21.25 µM), suggesting enhanced antibacterial properties .

CompoundBacterial StrainIC50 (µM)
7lSalmonella typhi2.14
7mBacillus subtilis0.63
7nEscherichia coli2.17
7oStaphylococcus aureus1.13

Case Study 2: Enzyme Inhibition

The enzyme inhibitory activities were assessed through docking studies and biochemical assays:

CompoundEnzyme TargetIC50 (µM)
Compound AAcetylcholinesterase0.63
Compound BUrease1.21

These findings highlight the potential of this compound class in drug development targeting neurological disorders and infections .

Q & A

Basic: What synthetic routes are reported for this compound, and how can reaction conditions be optimized?

Answer: A common synthetic approach involves nucleophilic substitution and amide bond formation. For example, refluxing 2-chloronicotinic acid with substituted anilines in the presence of pyridine and p-toluenesulfonic acid (as a catalyst) in aqueous conditions can yield the target compound. Optimization includes adjusting stoichiometry (e.g., 1:1.1 molar ratio of acid to aniline), reaction time (overnight reflux), and purification via slow evaporation from methanol to obtain high-purity crystals .

Basic: Which spectroscopic and crystallographic methods are critical for structural confirmation?

Answer:

  • NMR : To confirm substituent positions and hydrogen bonding (e.g., NH protons in the amide group).
  • X-ray Diffraction (XRD) : Resolves tautomeric forms (e.g., keto-amine vs. hydroxy-pyridine) and measures dihedral angles (e.g., 8.38° between aromatic rings, indicating planarity) .
  • IR Spectroscopy : Validates carbonyl (C=O) and amide (N–H) functional groups.

Advanced: How can contradictions between spectroscopic and crystallographic data on tautomerism be resolved?

Answer:

  • XRD Analysis : Definitive for identifying the keto-amine tautomer, as seen in analogous compounds where crystallography revealed intramolecular N–H···O hydrogen bonds stabilizing the lactam form .
  • NMR Comparison : Detect tautomeric equilibrium in solution (if present) via temperature-dependent studies.
  • Computational Modeling : DFT calculations can predict the most stable tautomer in silico.

Advanced: What strategies mitigate low yields from competing side reactions?

Answer:

  • By-Product Monitoring : Use TLC or HPLC to detect intermediates (e.g., unreacted aniline or hydrolysis products).
  • Catalyst Optimization : Increase p-toluenesulfonic acid concentration (up to 15 mol%) to accelerate amide formation .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) may reduce hydrolysis compared to aqueous systems.

Advanced: How can π-conjugation effects be experimentally studied?

Answer:

  • XRD Metrics : Measure dihedral angles between aromatic rings (e.g., 8.38° indicates near-planar conjugation) .
  • UV-Vis Spectroscopy : Compare λmax shifts in solvents of varying polarity to assess conjugation stability.
  • Cyclic Voltammetry : Evaluate electron delocalization via oxidation/reduction potentials.

Basic: What hydrogen bonding interactions stabilize the crystal structure?

Answer:
Centrosymmetric dimers form via N–H···O hydrogen bonds (e.g., N–H distance: 0.88 Å; O···H distance: 2.09 Å). These interactions, along with van der Waals forces, contribute to packing efficiency (Table 2 in ).

Advanced: How do halogen substitutions (Cl vs. Br) affect crystallographic parameters in analogs?

Answer:

  • Isostructural Comparison : Bromine substitution increases unit cell volume (vs. chlorine) due to its larger atomic radius, but maintains similar hydrogen bonding patterns .
  • Thermal Stability : Halogen type may influence melting points (e.g., Br analogs often show higher thermal stability).

Advanced: What methods enable functional group modification (e.g., oxidation, substitution)?

Answer:

  • Oxidation : Use KMnO4/H2SO4 to convert pyridine rings to carboxylic acids.
  • Reduction : Catalytic hydrogenation (H2/Pd-C) reduces carbonyl groups to alcohols.
  • Substitution : Electrophilic aromatic substitution (e.g., nitration) at the chlorophenyl ring .

Basic: How is molecular planarity experimentally determined, and what are its implications?

Answer:

  • XRD Dihedral Angles : A dihedral angle of 8.38° between aromatic rings confirms planarity, enhancing π-conjugation and electronic delocalization .
  • Implications : Planar structures improve binding affinity in biological targets (e.g., enzyme active sites).

Advanced: How to optimize crystallization for high-resolution XRD?

Answer:

  • Solvent Choice : Use methanol or ethanol for slow evaporation, promoting large, defect-free crystals.
  • Temperature Control : Gradual cooling (0.5°C/hr) minimizes lattice disorders.
  • Seeding : Introduce microcrystals to guide uniform growth .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.